

# A comparative study of fluid inclusions in coexisting Huebnerite and scheelite

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## A Comparative Guide to Fluid Inclusions in Coexisting Huebnerite and Scheelite

This guide provides a comparative analysis of fluid inclusions found in coexisting huebnerite and scheelite, two of the most significant tungsten ore minerals. Understanding the characteristics of these fluid inclusions is crucial for deciphering the physicochemical conditions of tungsten transport and deposition, which in turn aids in the exploration and exploitation of tungsten resources. This document is intended for researchers, scientists, and professionals involved in economic geology and materials science.

## Introduction to Fluid Inclusions in Tungsten Minerals

Fluid inclusions are microscopic pockets of fluid trapped within minerals during their formation. They serve as direct samples of the ore-forming fluids, providing invaluable information about the temperature, pressure, salinity, and chemical composition of the fluids from which the minerals precipitated. Huebnerite ( $\text{MnWO}_4$ ), the manganese-rich end-member of the wolframite solid solution series, and scheelite ( $\text{CaWO}_4$ ) often occur together in tungsten deposits, and the study of their fluid inclusions can reveal the complex processes leading to their formation, including fluid mixing, cooling, and boiling.

Thermodynamic modeling suggests that scheelite is generally more soluble than huebnerite in  $\text{NaCl-H}_2\text{O}$  fluids under typical tungsten-mineralizing conditions.<sup>[1][2]</sup> The precipitation of these

minerals can be triggered by mechanisms such as cooling, an increase in the Ca/Mn molality ratio in the fluid, or a decrease in fluid pressure.[\[1\]](#)

## Comparative Fluid Inclusion Data

The following tables summarize quantitative data from fluid inclusion studies in huebnerite and scheelite from various tungsten deposits. It is important to note that direct comparative studies on fluid inclusions within coexisting huebnerite and scheelite from the same sample are scarce in the literature. Therefore, this comparison is compiled from studies on deposits where both minerals are present, with fluid inclusions analyzed in either the tungsten minerals themselves or closely associated quartz.

Table 1: Microthermometric Data for Fluid Inclusions in Huebnerite and Associated Quartz

Deposit/Location	Mineral	Fluid Inclusion Type	Homogenization Temperature (°C)	Salinity (wt% NaCl equiv.)	Reference
Morococha, Peru	Huebnerite & Quartz	Two-phase (L+V)	Not specified	Not specified	<a href="#">[3]</a>
Xihuashan, China	Quartz (with wolframite)	CO <sub>2</sub> -bearing, Aqueous	180 - 420	2.5	<a href="#">[4]</a>
Baiganhu, China	Quartz (with wolframite)	Aqueous, CO <sub>2</sub> -CH <sub>4</sub> bearing	240 - 270	10 - 14	

Table 2: Microthermometric Data for Fluid Inclusions in Scheelite and Associated Minerals

Deposit/Location	Mineral	Fluid Inclusion Type	Homogenization Temperature (°C)	Salinity (wt% NaCl equiv.)	Reference
Borralha, Portugal	Scheelite	Aqueous-carbonic, Aqueous	200 - 380	1.12 - 4.8	<a href="#">[5]</a>
Watershed, Australia	Scheelite & Quartz	H <sub>2</sub> O-NaCl ± CH <sub>4</sub>	Not specified	1.4 - 8.0	<a href="#">[6]</a>
Tungsten Skarn Deposits (General)	Scheelite	Aqueous	280 - 600	up to 61	<a href="#">[6]</a>
Granitoid-related Deposits (General)	Scheelite	Aqueous	200 - 500	< 15	<a href="#">[6]</a>
Peña del Seo, Spain	Quartz (with W minerals)	Aqueous (H <sub>2</sub> O-NaCl)	97.6 - 325.6	0.2 - 21.3	<a href="#">[7]</a> <a href="#">[8]</a>

## Experimental Protocols

The characterization of fluid inclusions in huebnerite and scheelite involves a combination of petrographic analysis, microthermometry, and spectroscopic techniques.

## Sample Preparation

- **Thick Section Preparation:** Doubly polished thick sections (typically 100-200 µm) of the mineral samples are prepared to allow for clear observation of the fluid inclusions under a microscope.
- **Petrographic Analysis:** A detailed petrographic study is conducted to identify the different types of fluid inclusions based on their phase content at room temperature (e.g., liquid-rich,

vapor-rich, multiphase), their distribution within the host mineral (e.g., primary, secondary, pseudosecondary), and their relationship to mineral growth zones.

## Microthermometry

Microthermometry is the primary technique used to determine the homogenization temperature and salinity of fluid inclusions.

- **Instrumentation:** A heating-freezing stage (e.g., Linkam THMSG 600) mounted on a petrographic microscope is used to precisely control the temperature of the sample.[3]
- **Freezing Runs:** The sample is first cooled to freeze the fluid within the inclusions. The temperature is then slowly raised to observe and record the temperatures of various phase transitions:
  - **Eutectic Temperature ( $T_e$ ):** The temperature of first melting, which provides information about the salt system present (e.g.,  $H_2O$ -NaCl,  $H_2O$ -KCl-NaCl).
  - **Final Ice Melting Temperature ( $T_m$ , ice):** The temperature at which the last ice crystal melts, which is used to calculate the salinity of the fluid in wt% NaCl equivalent.
- **Heating Runs:** The sample is heated until the fluid inclusion homogenizes into a single phase (either liquid or vapor). The temperature of homogenization ( $T_h$ ) provides a minimum estimate of the fluid trapping temperature.

## Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to identify the composition of gases, daughter minerals, and polyatomic ions within individual fluid inclusions.[9][10]

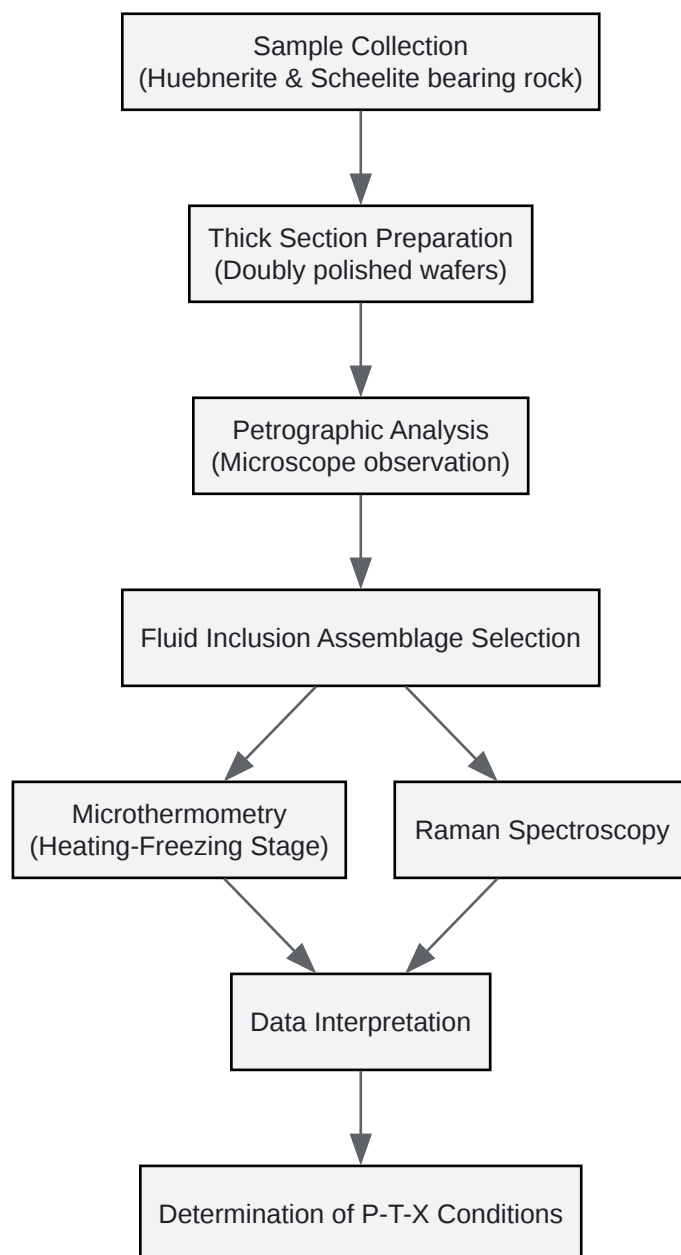
- **Instrumentation:** A Raman microspectrometer (e.g., Horiba J.Y. LabRAM HR800) coupled with a microscope is used to focus a laser beam on the fluid inclusion and collect the scattered Raman signal.[9]
- **Analysis:** The resulting Raman spectrum contains characteristic peaks that correspond to specific molecular vibrations, allowing for the identification of species such as  $CO_2$ ,  $CH_4$ ,  $N_2$ ,  $H_2S$ , and various solid phases.[9] For instance, in a study of quartz from China with scheelite

and huebnerite inclusions, Raman testing identified the colorless crystals as scheelite and the black crystals as huebnerite, with its strongest peak at  $877\text{ cm}^{-1}$ .<sup>[11]</sup>

## Visualizations

### Experimental Workflow for Fluid Inclusion Analysis

The following diagram illustrates the typical workflow for the analysis of fluid inclusions in mineral samples.

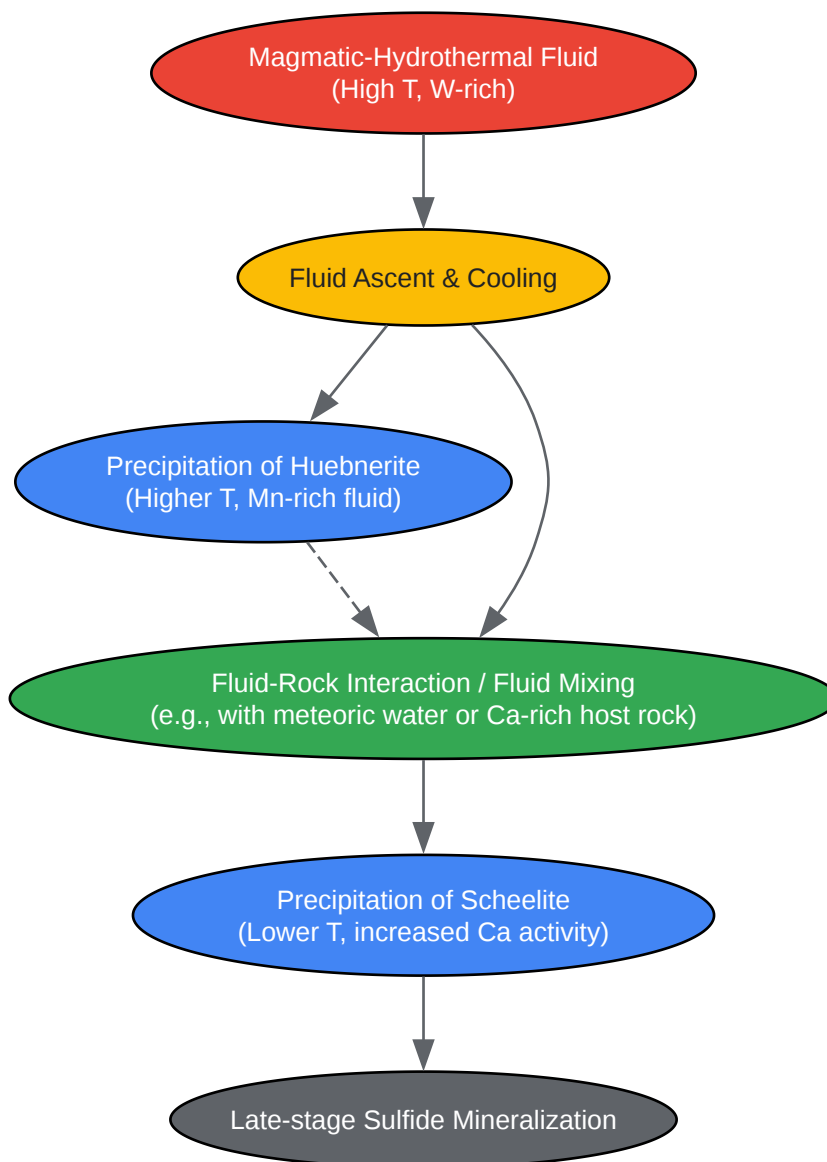


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Caption: Workflow for fluid inclusion analysis.

## Conceptual Model of Tungsten Deposition

This diagram illustrates the conceptual model for the deposition of huebnerite and scheelite from a cooling and evolving hydrothermal fluid.



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Caption: Tungsten mineral deposition model.

## Discussion and Conclusion

The study of fluid inclusions in coexisting huebnerite and scheelite provides critical insights into the evolution of tungsten-bearing hydrothermal systems. While data from direct comparisons within the same crystal assemblage is limited, the available information suggests that both minerals can precipitate from a wide range of fluid compositions and temperatures.

Generally, the fluids responsible for wolframite (including **huebnerite**) and scheelite mineralization in granitoid-related deposits have salinities of less than 15 wt% NaCl equivalent and homogenization temperatures between 200°C and 500°C.[6] In contrast, tungsten skarn deposits associated with granitoids can have much higher salinity fluids, up to 61 wt% NaCl equivalent, with trapping temperatures from 280°C to 600°C.[6]

The presence of CO<sub>2</sub> and CH<sub>4</sub> in fluid inclusions associated with some tungsten deposits indicates a complex fluid composition that can influence tungsten transport and deposition.[5] The coexistence of vapor- and liquid-rich inclusions in some scheelite samples suggests that fluid boiling or immiscibility may be an important mechanism for ore deposition.[5]

Future research should focus on detailed micro-analytical studies of fluid inclusions in carefully documented, co-precipitated huebnerite and scheelite. This would allow for a more direct and precise comparison of the ore-forming fluids responsible for their formation and provide a clearer understanding of the partitioning of elements and the specific triggers for the precipitation of each mineral. Techniques such as LA-ICP-MS (Laser Ablation Inductively Coupled Plasma Mass Spectrometry) would be invaluable for determining the trace element composition of the trapped fluids.

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